molecular formula C12H22N2O2 B1479114 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2092796-02-4

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1479114
CAS No.: 2092796-02-4
M. Wt: 226.32 g/mol
InChI Key: ZCLZULAHOIKBFI-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a synthetic organic compound featuring a coveted spiro[4.4]nonane scaffold. This structure, which incorporates two fused rings connected at a single carbon atom, is of significant interest in medicinal chemistry and drug discovery due to its three-dimensionality and potential to improve binding selectivity and metabolic stability compared to flat aromatic compounds . The molecule is further functionalized with a hydroxymethyl group and an aminopropanone moiety, making it a versatile building block (synthon) for the synthesis of more complex molecules. Researchers can utilize these functional groups for various chemical transformations, such as conjugation with carboxylic acids to form amides, or further derivatization to create libraries of compounds for high-throughput screening . Spirocyclic structures analogous to this compound have demonstrated a wide range of biological activities in research, including serving as protease inhibitors, receptor ligands, and antimicrobial agents . The rigid spiro core can act as a scaffold to present the functional groups in a specific spatial orientation, which is crucial for interacting with biological targets like enzymes or protein receptors . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own stability and compatibility studies prior to use.

Properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZULAHOIKBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, with the CAS number 2092796-02-4, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.3153 g/mol
  • SMILES Notation : NCCC(=O)N1CC(C2(C1)CCCC2)CO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can modulate various biological pathways, influencing cellular proliferation and differentiation.

Antitumor Activity

Recent studies have explored the antitumor potential of spirocyclic compounds, including derivatives similar to this compound. For instance, a study reported that derivatives with a diazaspiro structure exhibited significant inhibitory effects on KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). These compounds were found to bind covalently to mutated KRAS proteins, leading to reduced tumor growth in xenograft models .

Enzyme Inhibition

The compound's mechanism may also involve inhibition of specific enzymes that play critical roles in metabolic pathways. For example, studies on related compounds have demonstrated their ability to act as covalent inhibitors against key oncogenic proteins, suggesting a similar potential for this compound in disrupting cancer cell metabolism .

Case Study 1: In Vivo Efficacy

In an experimental model using NCI-H1373 xenografts, a structurally related compound showed dose-dependent antitumor effects when administered subcutaneously. This highlights the potential for spirocyclic compounds to serve as therapeutic agents against solid tumors .

Case Study 2: Structural Optimization

A series of studies focused on optimizing the structural features of related spirocyclic compounds revealed that modifications at specific sites significantly enhanced their biological activity and metabolic stability. Such findings underscore the importance of structural characteristics in developing effective therapeutic agents .

Data Table: Comparative Biological Activity

Compound NameStructure TypeBiological ActivityReference
This compoundSpirocyclicPotential antitumor activity
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneDiazaspiroKRAS G12C inhibition
6-Hydroxymethyl derivativesAza-spiroEnzyme inhibition

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that compounds related to 3-amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one exhibit antioxidant properties. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases, including neurodegenerative disorders and cancer. The spirocyclic structure may enhance the stability and efficacy of such compounds as antioxidants .

1.2 Drug Development

The compound's structural features make it a candidate for drug development. Its ability to form stable interactions with biological targets can lead to the design of new pharmaceuticals, particularly in targeting specific receptors or enzymes involved in disease pathways. The hydroxymethyl group can serve as a point for further modifications to improve bioactivity and selectivity .

1.3 Spin Labeling in Biological Studies

Due to its nitroxide-like characteristics, derivatives of this compound can be utilized in spin labeling techniques, which are essential for studying molecular dynamics in biological systems. This application is particularly relevant in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to investigate the conformational changes and interactions of biomolecules .

Materials Science Applications

2.1 Polymer Chemistry

The unique structure of this compound allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composite materials .

2.2 Development of Functional Materials

This compound can be used to develop functional materials with specific properties such as conductivity or reactivity. For instance, by modifying the compound's functional groups, researchers can tailor materials for use in sensors or electronic devices .

Synthetic Organic Chemistry Applications

3.1 Precursor for Synthesis

This compound serves as a versatile precursor in synthetic organic chemistry. It can undergo various chemical transformations such as alkylation, acylation, or oxidation, leading to the synthesis of more complex molecules .

3.2 Reaction Pathways

The compound has been studied for its reactivity under different conditions, providing insights into new synthetic pathways that could be exploited for generating diverse chemical entities. For example, reactions involving methanesulfonyl chloride have been explored to yield functional derivatives with potential applications in drug design .

Case Studies and Research Findings

Study Focus Findings
Study on Antioxidant Activity Investigated the antioxidant potential of spirocyclic compoundsDemonstrated significant free radical scavenging activity
Synthesis of Nitroxides Explored synthesis pathways involving 3-amino derivativesRevealed potential for creating stable spin labels for EPR studies
Polymer Applications Examined the use of the compound in polymer synthesisFound enhanced mechanical properties in modified polymers

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and selected analogs:

Compound Name Spiro System Key Substituents/Functional Groups Notable Properties/Applications References
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 2-azaspiro[4.4]nonane 4-hydroxymethyl, 3-aminopropan-1-one Potential H-bonding, rigid pharmacophore N/A
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-diazaspiro[4.5]decane Phenyl, piperazine-propyl, dione Pharmacological activity (unspecified)
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one 2,7-diazaspiro[4.4]nonane Benzyl, ketone Synthetic intermediate, crystallography
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 7-oxa-2-azaspiro[3.5]nonane Phenyl, ketone, oxygen heteroatom Material science, drug development
Key Observations:

Spiro Ring Variations: The target compound’s azaspiro[4.4]nonane system provides a medium-sized, nitrogen-containing rigid framework, distinct from the larger 1,3-diazaspiro[4.5]decane in compound 13 and the oxygen-containing 7-oxaspiro[3.5]nonane in .

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity and metabolic stability compared to benzyl () or phenyl () groups, which increase lipophilicity . The 3-aminopropan-1-one side chain offers a flexible H-bond donor/acceptor motif, contrasting with the piperazine-propyl chain in compound 13, which may target neurotransmitter receptors .

Pharmacological and Metabolic Considerations

  • Receptor Interactions: Compound 13’s piperazine moiety is associated with CNS activity (e.g., dopamine/serotonin modulation), whereas the target compound’s amino group could facilitate interactions with aminergic targets or enzymatic active sites .

Preparation Methods

Phosphine-Catalyzed [3+2]-Cycloaddition Approach

A key method to synthesize 2-azaspiro[4.4]nonan-1-ones, which are close analogs to the target compound, involves phosphine-catalyzed [3+2]-cycloadditions. This method uses 2-methylene γ-lactams and acrylates reacting with ylides derived from ethyl esters or amides of 2-butynoic acid to form spiro-heterocyclic products.

  • The reaction proceeds under mild conditions with phosphine catalysts facilitating the cycloaddition.
  • The spirocyclic ketone intermediates obtained can be further manipulated to introduce amino and hydroxymethyl groups via reductive cyclization and functional group transformations.
  • Curtius rearrangement and subsequent acid hydrolysis steps have been employed to generate novel spirocyclic ketones that serve as precursors to the target compound.

This approach is efficient for constructing the azaspiro core with high regio- and stereoselectivity.

Functionalization of the Azaspiro Core

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Phosphine-Catalyzed [3+2]-Cycloaddition Cycloaddition of 2-methylene γ-lactams and acrylates with phosphine catalyst; reductive cyclization; Curtius rearrangement High regio- and stereoselectivity; direct spirocycle formation Multi-step; requires careful control of conditions
Functional Group Transformations Reduction of ketones to hydroxymethyl; amination at 3-position; use of protecting groups Enables introduction of amino and hydroxymethyl groups Potential for side reactions; requires selective reagents
Quinuclidine-Based Synthetic Routes Oxidation to N-oxide; lithiation and electrophilic trapping; modified Meisenheimer synthesis Access to stereoselective functionalization; adaptable May require chiral auxiliaries; complex intermediates

Detailed Research Findings and Notes

  • The phosphine-catalyzed cycloaddition method is well-documented for constructing the azaspiro[4.4]nonane core with functional groups compatible for further modification.
  • Curtius rearrangement following cycloaddition intermediates provides access to amino-functionalized spirocycles, which can be hydrolyzed to yield the desired amino-propanone moiety.
  • Functionalization at the 4-position with hydroxymethyl groups is typically achieved via selective reduction of ketone precursors or via nucleophilic substitution on suitable intermediates.
  • The stereochemistry of the spirocyclic system can be controlled by choice of catalysts and reaction conditions, as demonstrated in analogous quinuclidine functionalization studies.
  • The adaptation of quinuclidine oxidation and lithiation strategies allows for regioselective introduction of substituents, which can be tailored for the target compound’s framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

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